REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([CH2:5][CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])#N.[OH2:12]>CCOCC>[CH3:11][CH:6]([CH2:5][C:3]([O:2][CH3:1])=[O:12])[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the
|
Type
|
CUSTOM
|
Details
|
was removed outside the reaction system together with methanol
|
Type
|
ADDITION
|
Details
|
and additional methanol in an amount of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the
|
Type
|
TEMPERATURE
|
Details
|
reflux of methoanol over a period of 5 hours
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([CH2:5][CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])#N.[OH2:12]>CCOCC>[CH3:11][CH:6]([CH2:5][C:3]([O:2][CH3:1])=[O:12])[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the
|
Type
|
CUSTOM
|
Details
|
was removed outside the reaction system together with methanol
|
Type
|
ADDITION
|
Details
|
and additional methanol in an amount of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the
|
Type
|
TEMPERATURE
|
Details
|
reflux of methoanol over a period of 5 hours
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][OH:2].[C:3]([CH2:5][CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])#N.[OH2:12]>CCOCC>[CH3:11][CH:6]([CH2:5][C:3]([O:2][CH3:1])=[O:12])[C:7]([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the
|
Type
|
CUSTOM
|
Details
|
was removed outside the reaction system together with methanol
|
Type
|
ADDITION
|
Details
|
and additional methanol in an amount of 2.6 times that of the methyl 3-cyanoisobutyrate was intermittantly added dropwise to the content in the flask at 100° C. at atmospheric pressure under the
|
Type
|
TEMPERATURE
|
Details
|
reflux of methoanol over a period of 5 hours
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |